molecular formula C12H19ClN2O2 B1462802 2-N-Cbz-Butane-1,2-diamine hydrochloride CAS No. 1179361-76-2

2-N-Cbz-Butane-1,2-diamine hydrochloride

Cat. No.: B1462802
CAS No.: 1179361-76-2
M. Wt: 258.74 g/mol
InChI Key: PBPSHGQKMAMCHU-UHFFFAOYSA-N
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Description

2-N-Cbz-Butane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉ClN₂O₂ and a molecular weight of 258.75 g/mol . It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and reagents like benzyl chloroformate .

Industrial Production Methods

Industrial production methods for 2-N-Cbz-Butane-1,2-diamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-N-Cbz-Butane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

Major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

2-N-Cbz-Butane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N-Cbz-Butane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-N-Cbz-Butane-1,2-diamine
  • N-Cbz-Butane-1,2-diamine
  • Butane-1,2-diamine hydrochloride

Uniqueness

2-N-Cbz-Butane-1,2-diamine hydrochloride is unique due to the presence of the Cbz protecting group, which provides stability and specificity in biochemical reactions. This makes it particularly useful in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

benzyl N-(1-aminobutan-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPSHGQKMAMCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662663
Record name Benzyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-76-2
Record name Benzyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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